molecular formula C14H19F3N4O2S B4500217 1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide

1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide

Cat. No.: B4500217
M. Wt: 364.39 g/mol
InChI Key: VCPSKOJCJHLASU-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a dimethylpropanoyl group and a trifluoromethyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylpropanoyl group, and the attachment of the trifluoromethyl-thiadiazole moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Dimethylpropanoyl Group: This step may involve acylation reactions using reagents such as dimethylpropanoyl chloride.

    Attachment of Trifluoromethyl-Thiadiazole Moiety: This can be achieved through nucleophilic substitution reactions using trifluoromethyl-thiadiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl-thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl-thiadiazole moiety is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide is unique due to its combination of a piperidine ring, a dimethylpropanoyl group, and a trifluoromethyl-thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2S/c1-13(2,3)11(23)21-6-4-5-8(7-21)9(22)18-12-20-19-10(24-12)14(15,16)17/h8H,4-7H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPSKOJCJHLASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
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1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
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1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
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1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide

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